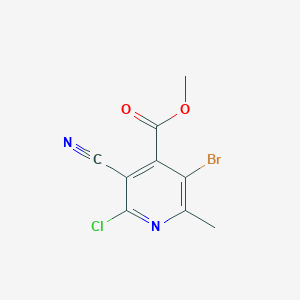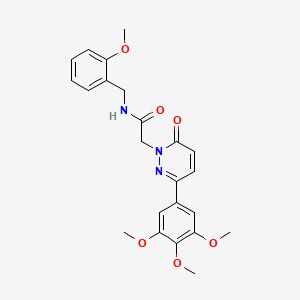![molecular formula C9H14N2O2 B2486255 rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile CAS No. 1823688-33-0](/img/structure/B2486255.png)
rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile: is an intriguing compound characterized by its complex polycyclic structure. This molecule combines a hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine core with a hydroxymethyl group and a cyano substituent, indicating potential versatility in chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile involves several steps:
Starting Materials: : Initial synthesis begins with suitable precursors like aminoketones and dihydroxy intermediates.
Cyclization: : Cyclization of these precursors forms the hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine ring system.
Functionalization: : Introduction of the hydroxymethyl group and subsequent cyano functionalization.
Purification: : Chromatographic techniques are employed to isolate and purify the desired enantiomers.
Industrial Production Methods
In an industrial context, the production might involve:
Automated synthesis reactors: for large-scale production.
Continuous flow methods: to streamline synthesis and enhance yield.
Catalysis: : Use of chiral catalysts to improve enantioselectivity during synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions can convert the cyano group into primary amines.
Substitution: : The molecule can participate in substitution reactions, particularly involving the hydroxymethyl and cyano groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reagents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Utilizing nucleophilic or electrophilic reagents under controlled temperature and solvent conditions.
Major Products
Oxidation Products: : Aldehyde or carboxylic acid derivatives.
Reduction Products: : Primary amine derivatives.
Substitution Products: : Various substituted oxazines depending on the reagents.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of complex organic molecules.
Catalysts: : Potential role as ligands in catalytic systems for asymmetric synthesis.
Biology
Biochemical Probes: : Utilized to study biochemical pathways and enzyme functions.
Enzyme Inhibitors: : Investigated for their potential as enzyme inhibitors due to their polycyclic structure.
Medicine
Drug Development: : Explored for therapeutic applications, particularly in targeting neurological and inflammatory pathways.
Diagnostic Agents: : Potential use in diagnostic imaging due to their distinctive chemical properties.
Industry
Polymer Chemistry: : Role in the development of novel polymers and materials with unique properties.
Agricultural Chemistry: : Examined for use in pesticides and growth regulators.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets:
Enzyme Binding: : The compound can inhibit or activate enzymes by binding to their active sites.
Signal Modulation: : It may affect signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazines: : Other derivatives of this core structure, differing in functional groups.
Hydroxymethyl Derivatives: : Compounds with hydroxymethyl substitutions on various ring systems.
Cyano-Substituted Compounds: : Molecules featuring cyano groups on polycyclic structures.
Uniqueness
rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile is unique due to:
Specific Stereochemistry: : The defined (4R,8aS) configuration imparts specific chemical reactivity and biological activity.
Versatile Functional Groups: : The presence of hydroxymethyl and cyano groups enhances its reactivity in synthetic and biological applications.
This compound stands out for its multifaceted applications and distinct chemical properties, making it a valuable entity in various scientific disciplines.
Properties
IUPAC Name |
(4S,8aR)-4-(hydroxymethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-4,6-7H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWGCCUBGNYQKC-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(N2C1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2COC[C@@](N2C1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)
![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
![Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride](/img/structure/B2486179.png)
![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2486180.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2486183.png)


![1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one](/img/structure/B2486192.png)
![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

